molecular formula C9H12O6 B13063019 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid

4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid

Cat. No.: B13063019
M. Wt: 216.19 g/mol
InChI Key: OYSKSRMOBBDAHA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of ethyl acetoacetate with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar reactivity.

    Ethyl pyruvate: Another ester with a ketone group, used in similar applications.

    Diethyl malonate: A related compound with two ester groups.

Uniqueness

4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid is unique due to its combination of ester and ketone functionalities, which provide a versatile reactivity profile. This makes it particularly valuable in organic synthesis and potential drug development.

Properties

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

4-ethoxy-3-ethoxycarbonyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H12O6/c1-3-14-8(12)6(5-7(10)11)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

OYSKSRMOBBDAHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=O)O)C(=O)OCC

Origin of Product

United States

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